GABA-A α5β2γ2 Receptor Agonism: A Differentiating Functional Profile
2-Methyl-benzenebutanamine demonstrates measurable agonist activity at the human GABA-A α5β2γ2 receptor. This functional engagement is a key differentiator from unsubstituted benzenebutanamine (4-phenylbutylamine), for which no comparable activity has been reported in authoritative public databases [1]. This difference suggests a unique pharmacological fingerprint driven by the ortho-methyl substituent.
| Evidence Dimension | Functional Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 8.32E+3 nM (8.32 µM) |
| Comparator Or Baseline | 4-Phenylbutylamine (unsubstituted benzenebutanamine): Activity not reported |
| Quantified Difference | Qualitative difference: activity present vs. not reported |
| Conditions | Recombinant human GABA-A α5β2γ2S receptor transiently expressed in human tsA201 cells; measured via FLIPR assay |
Why This Matters
This functional activity distinguishes 2-Methyl-benzenebutanamine as a viable starting point for medicinal chemistry campaigns targeting GABA-A receptor subtypes, a property absent in the unsubstituted analog.
- [1] BindingDB. BDBM50525195 CHEMBL4586460. Agonist activity at recombinant human GABA-A alpha5beta2gamma2S receptor. Available at: https://bindingdb.org/ View Source
